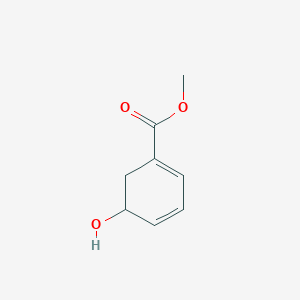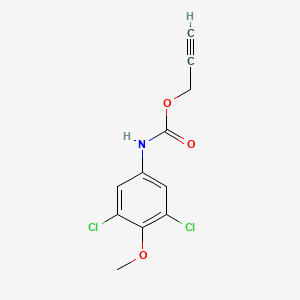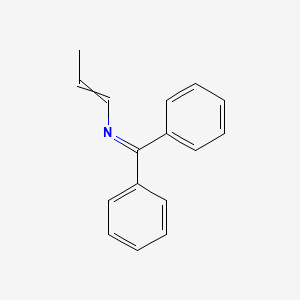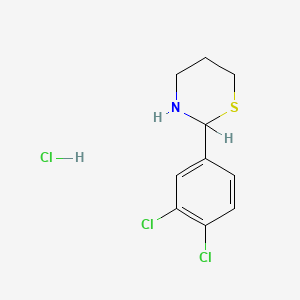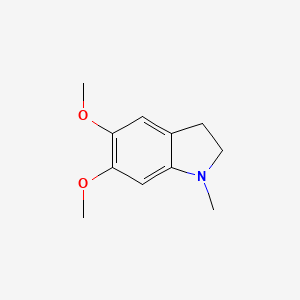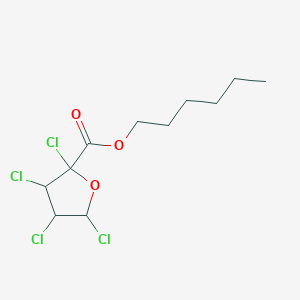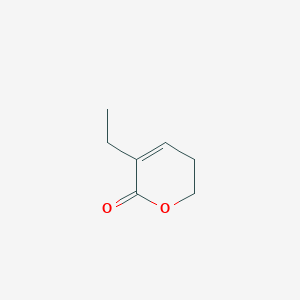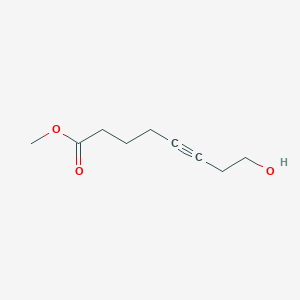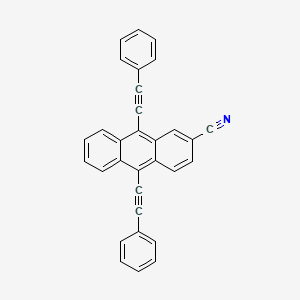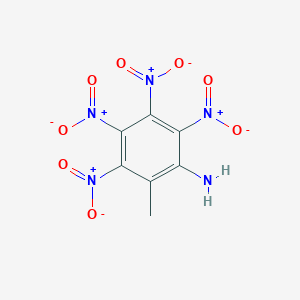
2-Methyl-3,4,5,6-tetranitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4,5,6-tetranitroaniline is an organic compound with the molecular formula C7H5N5O8. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by nitro groups and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5,6-tetranitroaniline typically involves the nitration of 2-methylaniline (o-toluidine). The process includes multiple nitration steps using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to avoid decomposition and ensure the complete nitration of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,4,5,6-tetranitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-Methyl-3,4,5,6-tetraaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3,4,5,6-tetranitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and explosives.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,4,5,6-tetranitroaniline in biological systems involves the interaction of its nitro groups with cellular components. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitroaniline: Another nitroaniline derivative with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a similar nitro group arrangement.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): A nitroamine compound used in military applications.
Uniqueness
Its high nitrogen content makes it particularly valuable in the field of explosives and as a precursor for other nitrogen-rich compounds .
Propiedades
Número CAS |
84432-57-5 |
|---|---|
Fórmula molecular |
C7H5N5O8 |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
2-methyl-3,4,5,6-tetranitroaniline |
InChI |
InChI=1S/C7H5N5O8/c1-2-3(8)5(10(15)16)7(12(19)20)6(11(17)18)4(2)9(13)14/h8H2,1H3 |
Clave InChI |
FFAPIRAPCNRVAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


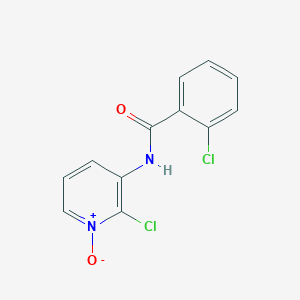
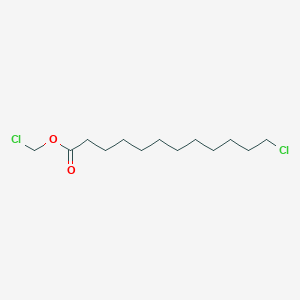
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)
